Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
Brand Name: Vulcanchem
CAS No.: 99705-50-7
VCID: VC21077556
InChI: InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6-
SMILES: CC(=NO)C1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

CAS No.: 99705-50-7

Cat. No.: VC21077556

Molecular Formula: C9H8F3NO

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime - 99705-50-7

Specification

CAS No. 99705-50-7
Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
IUPAC Name (NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine
Standard InChI InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6-
Standard InChI Key QQGVWMIRCZEUBB-MLPAPPSSSA-N
Isomeric SMILES C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F
SMILES CC(=NO)C1=CC(=CC=C1)C(F)(F)F
Canonical SMILES CC(=NO)C1=CC(=CC=C1)C(F)(F)F

Introduction

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is an organic compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing properties, making it unique among oximes .

Synthesis Methods

The synthesis of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime typically involves several steps:

  • Formation of Grignard Complex: An isomeric mixture of halo benzotrifluoride is reacted with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex .

  • Reaction with Ketene: The Grignard complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone .

  • Oximation: The isomeric mixture of trifluoromethyl acetophenone is reacted with hydroxylamine salt to yield Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime .

Applications and Biological Activity

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It is also studied for its potential biological activities, such as antimicrobial properties, although further research is needed to fully understand its efficacy.

Research Findings

Research into the biological activity of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is limited but suggests potential pharmacological properties. The compound has been explored for its antitubercular activity, showing moderate effects against Mycobacterium tuberculosis H37Rv strain. Additionally, it is used in the synthesis of diversely substituted 3-aryl-1,2,4-triazoles, which have potential applications in medicinal chemistry.

Environmental and Regulatory Considerations

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